Sensit
Overview
Description
“Sensit” is a term that can refer to various compounds depending on the context. it is often associated with compounds used in chemical sensors, particularly in the detection of gases. These compounds are designed to be highly sensitive to specific chemical stimuli, making them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Sensit compounds typically involves complex organic synthesis techniques. These methods may include:
Condensation Reactions: These are often used to form the core structure of the this compound compound.
Functional Group Modifications: Various functional groups are added or modified to enhance the sensitivity and specificity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound compounds may involve:
Large-Scale Chemical Reactors: These reactors allow for the controlled synthesis of the compound under specific temperature and pressure conditions.
Purification Techniques: Methods such as chromatography and crystallization are used to purify the compound to the required specifications.
Chemical Reactions Analysis
Types of Reactions
Sensit compounds can undergo various types of chemical reactions, including:
Oxidation: this compound compounds may react with oxidizing agents to form oxidized products.
Reduction: These compounds can also be reduced under specific conditions to yield reduced forms.
Substitution: this compound compounds can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Various catalysts, such as palladium on carbon, are used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific this compound compound and the reaction conditions. Generally, the products are designed to retain the sensitivity and specificity of the original compound.
Scientific Research Applications
Sensit compounds have a wide range of applications in scientific research, including:
Chemistry: Used in the development of chemical sensors for detecting gases and other substances.
Biology: Employed in biosensors to detect biological molecules and pathogens.
Medicine: Utilized in diagnostic devices for detecting biomarkers in bodily fluids.
Industry: Applied in environmental monitoring and industrial safety systems to detect hazardous gases.
Mechanism of Action
The mechanism of action of Sensit compounds involves their interaction with specific chemical or biological targets. These interactions often lead to a measurable change, such as a change in electrical conductivity or fluorescence, which can be detected and quantified. The molecular targets and pathways involved vary depending on the specific this compound compound and its intended application.
Comparison with Similar Compounds
Similar Compounds
Phthalocyanines: These compounds are also used in chemical sensors and have similar optoelectronic properties.
Porphyrins: Another class of compounds used in sensors, known for their stability and sensitivity.
Uniqueness
Sensit compounds are unique in their ability to be tailored for specific applications. Their sensitivity and specificity can be adjusted by modifying their chemical structure, making them highly versatile in various fields.
Properties
IUPAC Name |
3,3-diphenylpropyl(1-phenylethyl)azanium;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N.ClH/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23-24H,17-18H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXWZWXCHBNOOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[NH2+]CCC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13636-18-5 | |
Record name | Phenoxan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13636-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fendiline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013636185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,3-diphenylpropyl)(1-phenylethyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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